![molecular formula C24H29F2N5O3 B6240649 1-{2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-3-{[(3R)-oxolan-3-yl]amino}-5H,6H,7H,8H-pyrido[3,4-b]pyrazin-6-yl}ethan-1-one CAS No. 2254706-21-1](/img/new.no-structure.jpg)
1-{2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-3-{[(3R)-oxolan-3-yl]amino}-5H,6H,7H,8H-pyrido[3,4-b]pyrazin-6-yl}ethan-1-one
Overview
Description
This compound features a pyrido[3,4-b]pyrazine core, a bicyclic heteroaromatic system with nitrogen atoms at positions 3 and 2. Key structural elements include:
- Piperidine substituent: A 4-(2,4-difluorophenoxy)piperidin-1-yl group at position 2 of the pyrido-pyrazine core. The 2,4-difluorophenoxy moiety enhances lipophilicity and may influence target binding affinity .
- Amino substituent: A stereospecific [(3R)-oxolan-3-yl]amino group at position 2.
- Acetyl group: An ethan-1-one moiety at position 6, which may serve as a hydrogen-bond acceptor or influence pharmacokinetic properties .
Synthetic routes for analogous compounds (e.g., pyrido-pyrimidinones) involve multi-step protocols, including Suzuki couplings for aryl substitutions and acid-mediated deprotection .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CVN424 involves multiple steps, starting with the preparation of key intermediates. One of the primary synthetic routes includes the reaction of 2,4-difluorophenol with piperidine to form 2-(4-(2,4-difluorophenoxy)piperidin-1-yl)ethan-1-one. This intermediate is then reacted with tetrahydrofuran-3-amine to yield the final product, ®-1-(2-(4-(2,4-difluorophenoxy)piperidin-1-yl)-3-((tetrahydrofuran-3-yl)amino)-7,8-dihydropyrido[3,4-b]pyrazin-6(5H)-yl)ethan-1-one .
Industrial Production Methods
Industrial production of CVN424 involves scaling up the synthetic route mentioned above. The process includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The final product is then purified using techniques like crystallization or chromatography .
Chemical Reactions Analysis
Piperidine Substitution
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Mechanism : 4-(2,4-Difluorophenoxy)piperidine may undergo nucleophilic displacement (e.g., using a leaving group like tosylate) to attach to the pyrido[3,4-b]pyrazine core.
Oxolan-3-ylamino Group Formation
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Mechanism : Reductive amination between the oxolan-3-ylamine and a ketone precursor.
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Stereoselectivity : Achieved via chiral auxiliaries or catalytic asymmetric hydrogenation.
Stereochemical Considerations
The (3R) configuration at the oxolan-3-ylamino group is critical for biological activity. Stereoselective synthesis may involve:
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Chiral Catalysis : Use of asymmetric hydrogenation catalysts (e.g., metal complexes) to enforce the desired stereochemistry.
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Enantioselective Reagents : Employment of chiral amines or auxiliary groups during the reaction.
Challenges and Optimization
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Functional Group Interference : The presence of multiple reactive sites (e.g., amine, ketone, ether) requires selective protection/deprotection strategies.
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Purification : Due to the molecule’s complexity, chromatographic methods (e.g., HPLC) or crystallization may be necessary.
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Scalability : Stereoselective steps may limit large-scale production, necessitating catalyst optimization.
SMILES Notation Analysis
The SMILES string CCC(=O)N1CCC2=C(C1)N=C(C(=N2)N3CCC(CC3)OC4=C(C=C(C=C4)F)F)N[C@H]5CCOC5
reveals:
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Ethanone group :
CCC(=O)
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Pyrido[3,4-b]pyrazine core :
N1CCC2=C(C1)N=C(C(=N2)...
-
Oxolan-3-ylamino group :
N[C@H]5CCOC5
(stereogenic center at position 3).
Scientific Research Applications
Pharmacological Potential
Preliminary studies suggest that compounds with similar structures exhibit various biological activities:
- Anticancer Activity : Some derivatives show promise in inhibiting tumor growth.
- Antidepressant Effects : Structures resembling this compound are being investigated for their potential to modulate neurotransmitter systems.
- Antimicrobial Properties : Certain analogs demonstrate effectiveness against bacterial strains.
Interaction Studies
Understanding how this compound interacts within biological systems is crucial for elucidating its pharmacodynamics. Key areas of focus include:
- Receptor Binding Affinity : Investigating how the compound binds to specific receptors can provide insights into its therapeutic potential.
- Enzyme Inhibition Studies : Assessing the compound's ability to inhibit enzymes involved in disease pathways.
Case Studies
-
Anticancer Research :
- A study exploring derivatives of pyrido[3,4-b]pyrazine indicated that modifications could enhance cytotoxicity against cancer cell lines.
- Research showed that compounds with piperidine structures exhibited selective inhibition of cancer cell proliferation.
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Neuropharmacology :
- Investigations into similar piperidine derivatives revealed potential as selective serotonin reuptake inhibitors (SSRIs), suggesting this compound may have antidepressant properties.
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Microbial Resistance :
- Studies on related compounds have demonstrated effectiveness against resistant bacterial strains, indicating potential applications in treating infections.
Mechanism of Action
CVN424 exerts its effects by selectively modulating GPR6, an orphan G-protein coupled receptor. GPR6 is predominantly expressed in the striatal medium spiny neurons of the indirect pathway in the basal ganglia. By acting as an inverse agonist, CVN424 reduces the activity of GPR6, thereby restoring balance in the brain circuitry affected by Parkinson’s disease. This modulation helps to release the “brake” on movement, reducing motor symptoms without the side effects associated with traditional dopaminergic therapies .
Comparison with Similar Compounds
Structural Similarities and Differences
Table 1: Structural and Functional Comparison
Functional and Pharmacological Insights
Piperidine/Piperazine Derivatives: The 4-(2,4-difluorophenoxy)piperidin-1-yl group in the target compound shares similarities with piperidine/piperazine derivatives in , and 15. These substituents are commonly used to enhance blood-brain barrier penetration and modulate receptor binding . Unlike the target compound, uses a piperazine ring, which offers greater conformational flexibility but reduced metabolic stability .
Fluorinated Aryl Groups: The 2,4-difluorophenoxy group in the target compound is structurally analogous to 3,5-difluorophenyl () and 4-fluorophenyl () moieties. Fluorination typically improves bioavailability and resistance to oxidative metabolism .
Chiral (R)-Oxolane Group: The [(3R)-oxolan-3-yl]amino group is a distinguishing feature. Similar stereospecific substituents (e.g., tetrahydrofuran derivatives) are rare in the cited evidence but are known to enhance target selectivity in kinase inhibitors .
Heterocyclic Core Variations: Pyrido-pyrazine (target) vs.
Methodological Considerations
The structural comparison aligns with the graph-based algorithm described in , which identifies maximal common subgraphs (e.g., shared piperidine-fluorophenyl motifs) and evaluates biochemical relevance through predefined atom types (e.g., fluorine, oxygen in ethers) .
Research Implications
Further studies should prioritize:
- In vitro assays to compare binding affinity against kinase or GPCR targets.
- ADMET profiling to assess advantages of the (R)-oxolane group over non-chiral substituents.
Biological Activity
The compound 1-{2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-3-{[(3R)-oxolan-3-yl]amino}-5H,6H,7H,8H-pyrido[3,4-b]pyrazin-6-yl}ethan-1-one, hereafter referred to as the target compound, has garnered attention due to its potential therapeutic applications. This article aims to synthesize the current understanding of its biological activity based on diverse research findings.
The target compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C22H23F2N5O2 |
Molecular Weight | 427.4 g/mol |
IUPAC Name | This compound |
CAS Number | 2254706-22-2 |
The biological activity of the target compound is primarily attributed to its interaction with various biological receptors and enzymes. It has been shown to act as a modulator of GPR6 (G protein-coupled receptor 6), which is implicated in several neurological processes. The modulation of GPR6 may influence neurotransmitter release and neuronal signaling pathways .
Antibacterial Activity
Research indicates that derivatives of the target compound exhibit moderate to strong antibacterial activity against various strains. For instance, compounds similar to the target structure have shown effective inhibition against Salmonella typhi and Bacillus subtilis, with promising IC50 values indicating their potential as antibacterial agents .
Enzyme Inhibition
The target compound also displays significant enzyme inhibitory properties. It has been tested for its ability to inhibit acetylcholinesterase (AChE) and urease. In studies involving synthesized piperidine derivatives, several compounds demonstrated strong inhibitory activity against AChE with IC50 values ranging from 0.63 µM to 6.28 µM . This suggests potential applications in treating conditions like Alzheimer's disease through AChE inhibition.
Neurological Effects
The compound's ability to modulate GPR6 suggests it may have implications in treating neurological disorders. By influencing endocytosis and receptor signaling pathways (e.g., EGFR), it could potentially enhance synaptic formation and neuroprotection . This is particularly relevant in conditions characterized by neurodegeneration.
Case Studies
- Study on Antibacterial Activity : A comparative study involving various synthesized piperidine derivatives showed that those structurally related to the target compound exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The results highlighted a correlation between structural modifications and enhanced activity .
- Enzyme Inhibition Research : Another study focused on evaluating the enzyme inhibitory potential of compounds similar to the target compound found that specific modifications led to increased AChE inhibition, suggesting a structure-activity relationship that could guide future drug design .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
- Methodological Answer: The synthesis involves multi-step reactions, including nucleophilic substitution and amination. Key steps include:
- Piperidine functionalization: Substitution at the 4-position of piperidine with 2,4-difluorophenoxy groups under alkaline conditions (e.g., NaOH in dichloromethane) .
- Pyridopyrazine core formation: Cyclization using flow-chemistry techniques to enhance reproducibility, as demonstrated in analogous pyrazolo[3,4-d]pyrimidine syntheses .
- Chiral center introduction: Stereoselective coupling of (3R)-oxolan-3-ylamine via Buchwald-Hartwig amination .
Yield optimization can be achieved through Design of Experiments (DoE) to evaluate temperature, solvent polarity, and catalyst loading .
Q. How is the structural identity of this compound validated?
- Methodological Answer: Structural confirmation requires orthogonal analytical techniques:
- X-ray crystallography: Resolve absolute stereochemistry, particularly for the (3R)-oxolan-3-ylamino group and pyridopyrazine core .
- NMR spectroscopy: Assign peaks using , , and -NMR to verify substituent positions (e.g., 2,4-difluorophenoxy vs. pyridopyrazine protons) .
- High-resolution mass spectrometry (HRMS): Confirm molecular formula (e.g., CₙHₘF₂NₓOₚ) .
Q. What methods are used to assess purity, and how are impurities characterized?
- Methodological Answer: Purity (>99%) is determined via:
- HPLC with UV/ELSD detection: Reverse-phase C18 columns and gradient elution (e.g., ammonium acetate buffer/acetonitrile) .
- Residual solvent analysis: Headspace GC-MS to detect traces of dichloromethane or DMF .
Impurities (e.g., dehalogenated byproducts) are isolated using preparative HPLC and identified via LC-MS/MS .
Q. What is the role of fluorinated substituents (e.g., 2,4-difluorophenoxy) in modulating bioactivity?
- Methodological Answer: Fluorine atoms enhance metabolic stability and ligand-target binding through:
- Electron-withdrawing effects: Strengthen hydrogen bonding with target proteins (e.g., kinases) .
- Lipophilicity modulation: LogP adjustments quantified via shake-flask experiments .
Comparative studies with non-fluorinated analogs show reduced off-target interactions in enzyme inhibition assays .
Q. What safety precautions are required during handling?
- Methodological Answer:
- Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., dichloromethane) .
- Spill management: Neutralize acidic/basic residues with inert adsorbents (e.g., vermiculite) .
Advanced Research Questions
Q. How does the (3R)-oxolan-3-ylamino chiral center influence target selectivity?
- Methodological Answer:
- Enantiomer-specific assays: Compare (3R) vs. (3S) configurations in cell-based models (e.g., IC₅₀ values for kinase inhibition) .
- Molecular docking: Simulate binding poses with targets (e.g., PI3Kγ) using Schrödinger Suite to identify stereochemical preferences .
- Pharmacokinetic profiling: Measure plasma half-life differences between enantiomers in rodent models .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Methodological Answer: Discrepancies may arise from assay conditions. Mitigation strategies include:
- Standardized protocols: Adopt NIH/NCATS guidelines for concentration ranges and positive controls .
- Meta-analysis: Pool data from public repositories (e.g., ChEMBL) and apply multivariate regression to isolate confounding variables (e.g., cell line variability) .
Q. What in silico strategies predict structure-activity relationships (SAR) for analogs?
- Methodological Answer:
- QSAR modeling: Train models with descriptors like molar refractivity and topological polar surface area (TPSA) using KNIME or MOE .
- Free-energy perturbation (FEP): Calculate binding affinity changes for substituent modifications (e.g., replacing difluorophenoxy with trifluoromethoxy) .
Q. How to design fluorinated vs. non-fluorinated analogs for comparative mechanistic studies?
- Methodological Answer:
- Isosteric replacement: Synthesize analogs with chlorine or methoxy groups at the 2,4-phenoxy positions .
- Crystallographic overlay: Compare binding modes in target protein co-crystal structures to assess fluorine-specific interactions .
Q. What orthogonal analytical methods validate stability under physiological conditions?
- Methodological Answer:
- Forced degradation studies: Expose the compound to pH 1–9 buffers, UV light, and 40°C/75% RH. Monitor degradation via:
- LC-MS stability-indicating methods: Detect hydrolyzed or oxidized products .
- Circular dichroism (CD): Track conformational changes in chiral centers .
Properties
IUPAC Name |
1-[2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-3-[[(3R)-oxolan-3-yl]amino]-7,8-dihydro-5H-pyrido[3,4-b]pyrazin-6-yl]ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29F2N5O3/c1-15(32)31-10-6-20-21(13-31)28-23(27-17-7-11-33-14-17)24(29-20)30-8-4-18(5-9-30)34-22-3-2-16(25)12-19(22)26/h2-3,12,17-18H,4-11,13-14H2,1H3,(H,27,28)/t17-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSWVJQBEXRKOBZ-QGZVFWFLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)N=C(C(=N2)N3CCC(CC3)OC4=C(C=C(C=C4)F)F)NC5CCOC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC2=C(C1)N=C(C(=N2)N3CCC(CC3)OC4=C(C=C(C=C4)F)F)N[C@@H]5CCOC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29F2N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2254706-21-1 | |
Record name | CVN-424 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2254706211 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CVN-424 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XO01711URG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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